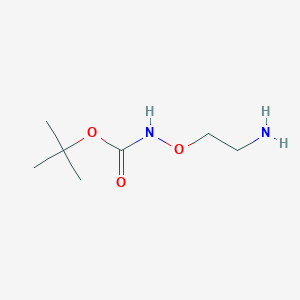

叔丁基 N-(2-氨基乙氧基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-butyl N-(2-aminoethoxy)carbamate is a chemical intermediate that can be utilized in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl carbamate group, which is a common protecting group in organic synthesis, particularly for amines and amino acids.

Synthesis Analysis

The synthesis of tert-butyl N-(2-aminoethoxy)carbamate and related compounds involves multiple steps, including protection of amino groups, iodolactamization, and acylation reactions. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using iodolactamization as a key step . Additionally, the synthesis of tert-butyl aminocarbonate, which can acylate amines, was prepared by reacting hydroxylamine with excess di-tert-butyl dicarbonate . A rapid synthetic method for tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate for biologically active compounds, was also established .

Molecular Structure Analysis

The molecular structure of tert-butyl N-(2-aminoethoxy)carbamate is not directly discussed in the provided papers. However, the structure of related compounds, such as tert-butyl aminocarbonate, involves tert-butyl groups attached to a carbamate moiety, which is a functional group consisting of an amino group linked to a carbonyl group . The tert-butyl group is known to be a bulky, electron-donating group that can influence the reactivity and stability of the carbamate.

Chemical Reactions Analysis

Tert-butyl N-(2-aminoethoxy)carbamate and its derivatives participate in various chemical reactions. For example, tert-butyl nitrite has been used as an oxidant and a nitrosation reagent in the synthesis of 2-aminobenzophenones . In another study, tert-butyl nitrite served as a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines . The tert-butyl group in these compounds often serves as a protecting group that can be removed after the desired reactions are completed.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-(2-aminoethoxy)carbamate are not explicitly detailed in the provided papers. However, the tert-butyl group is known to impart steric bulk and can affect the solubility and stability of carbamate compounds. The presence of the aminoethoxy group suggests potential for hydrogen bonding and solubility in polar solvents. The reactivity of such compounds is often influenced by the presence of the tert-butyl group, which can protect the amino group during synthetic procedures .

科学研究应用

有机化学中的合成中间体

叔丁基 N-(2-氨基乙氧基)氨基甲酸酯作为复杂有机分子合成的关键中间体。例如,它被用于制备 2-(2-((6-氯己基)氧基)乙氧基)乙胺,经过一系列涉及氨基保护、缩合和脱保护步骤的反应,展示了它在有机合成中的多功能性 (Zhong-Qian Wu, 2011)。

糖缀合物的构建模块

该化合物在糖基转移氨基甲酸酯化过程中发挥重要作用,该过程有效地将叔丁基氨基甲酸酯转化为异头 2-脱氧-2-氨基糖氨基甲酸酯。该反应因其良好的产率和对各种保护基团的耐受性而著称,促进了非天然糖肽构建模块的生产 (K. Henry & J. Lineswala, 2007)。

化学选择性转化

研究表明,叔丁基 N-(2-氨基乙氧基)氨基甲酸酯衍生物具有化学选择性转化能力,特别是在氨基保护基团转化方面。这突出了它在选择性合成途径中的效用,在温和条件下为各种 N-酯类化合物提供了途径 (M. Sakaitani & Y. Ohfune, 1990)。

催化和反应效率

该化合物已被证明是催化反应中的底物,例如胺的 N-叔丁氧基羰化,其中三卤化铟充当有效的催化剂。该方法在无溶剂条件下由各种胺生产 N-叔丁基氨基甲酸酯,突出了其在催化和有机合成中的适用性 (S. Chankeshwara & A. Chakraborti, 2006)。

环境应用

叔丁基 N-(2-氨基乙氧基)氨基甲酸酯也在环境化学中得到应用,正如它在环化大气 CO2 固定过程中的作用所证明的那样。这种创新方法利用不饱和胺有效地生产环状氨基甲酸酯,展示了该化合物在促进环境可持续性工作中的潜力 (Y. Takeda et al., 2012)。

安全和危害

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

tert-butyl N-(2-aminoethoxy)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O3/c1-7(2,3)12-6(10)9-11-5-4-8/h4-5,8H2,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHXCXYDRJQNEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-(indolin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B3009549.png)

![2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3009553.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3009556.png)

![Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B3009564.png)